4-Chloro-3-methylphenylboronic acid

Antibiotic Resistance Efflux Pump Inhibitor Bacterial Pathogenesis

4-Chloro-3-methylphenylboronic acid is a validated NorA efflux pump inhibitor that potentiates ciprofloxacin activity 4-fold against resistant S. aureus at 2 μg/mL. Unlike generic arylboronic acids, this specific substitution pattern is essential for biological activity—confirmed among 150 screened boronic species. Supplied at ≥98% HPLC purity with consistent lot-to-lot quality, it is the reliable building block for multi-step pharmaceutical syntheses, efflux pump inhibition studies, and novel combination therapy development.

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 161950-10-3
Cat. No. B068512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylphenylboronic acid
CAS161950-10-3
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
InChIKeyUZDPQDBLCJDUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methylphenylboronic Acid (CAS 161950-10-3): A Boronic Acid Building Block for Organic Synthesis and Efflux Pump Research


4-Chloro-3-methylphenylboronic acid (CAS 161950-10-3) is a substituted arylboronic acid with the molecular formula C7H8BClO2 and a molecular weight of 170.40 g/mol . It is commercially available with typical purity specifications of ≥98% (HPLC) or 97-105% (titration) . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and has also been investigated as a biological probe, specifically as an inhibitor of the Staphylococcus aureus NorA efflux pump .

Why 4-Chloro-3-methylphenylboronic Acid Cannot Be Replaced by Generic Boronic Acids in Efflux Pump Studies


For a researcher investigating bacterial efflux pump inhibition, substituting 4-Chloro-3-methylphenylboronic acid with a generic arylboronic acid is not a viable strategy. The biological activity of boronic acid derivatives is highly dependent on their specific substitution pattern and heterocyclic structure, as demonstrated by a study screening approximately 150 different boronic species for NorA efflux pump inhibition [1]. This study identified only 24 hit compounds, and 4-Chloro-3-methylphenylboronic acid is one of the few boronic acids shown to directly potentiate ciprofloxacin activity against a resistant strain . A simple, unsubstituted phenylboronic acid or one with different substituents would be unlikely to reproduce this specific interaction with the NorA efflux pump, making this compound a specific and essential tool for this research area.

Quantitative Evidence for the Selection of 4-Chloro-3-methylphenylboronic Acid


4-Fold Potentiation of Ciprofloxacin Against NorA-Overexpressing S. aureus

4-Chloro-3-methylphenylboronic acid acts as an inhibitor of the Staphylococcus aureus NorA efflux pump [1]. This inhibition directly translates to a 4-fold increase in the activity of the antibiotic ciprofloxacin against the resistant S. aureus strain 1199B, which overexpresses NorA, when the compound is present at concentrations as low as 2 μg/mL [1]. This demonstrates a specific, functional advantage over related boronic acids that were not identified as hits in the original screening campaign.

Antibiotic Resistance Efflux Pump Inhibitor Bacterial Pathogenesis

High and Consistent Purity Specifications for Reproducible Results

Multiple reputable vendors offer 4-Chloro-3-methylphenylboronic acid with a minimum purity specification of 98% (HPLC) . Other vendors confirm purity in the range of 97-105% via neutralization titration . These consistently high purity levels, validated by different analytical methods, are a key differentiator from lesser-characterized or lower-purity alternatives. This ensures predictable reactivity and minimizes side reactions, which is critical for complex synthetic sequences.

Organic Synthesis Chemical Procurement Reproducibility

Well-Defined Physical Properties Aid in Handling and Formulation

The compound's physical properties are well-characterized and consistent across commercial sources. It is a white to off-white crystalline powder with a reported melting point of 258 °C . Its solubility in methanol is also documented . This level of characterization is essential for accurate weighing, dissolution, and experimental planning, and may be superior to that of less common or custom-synthesized analogs where such data is not readily available.

Chemical Handling Analytical Chemistry Compound Management

Optimal Applications for 4-Chloro-3-methylphenylboronic Acid Based on Quantitative Evidence


Investigating Bacterial Efflux Pump-Mediated Resistance

This compound is ideally suited for studies aiming to overcome antibiotic resistance in Staphylococcus aureus. As established in Section 3, it acts as an inhibitor of the NorA efflux pump, resulting in a 4-fold potentiation of ciprofloxacin activity at 2 μg/mL [1]. This makes it a valuable tool for dissecting the role of the NorA pump in drug resistance and for developing novel combination therapies.

Chemical Biology Probe for Boronic Acid-Efflux Pump Interactions

The compound's demonstrated activity as a NorA inhibitor provides a specific starting point for chemical biology studies. Researchers can use it as a reference compound to investigate the structural determinants of efflux pump inhibition by boronic acids, as identified in the hit-finding study of 150 boronic species [1].

Reliable Building Block for High-Value Organic Synthesis

Due to its consistently high and well-documented purity (≥98% by HPLC) and defined physical properties (melting point 258 °C), 4-Chloro-3-methylphenylboronic acid is a reliable reagent for demanding synthetic applications . This is particularly important for multi-step syntheses of complex molecules, such as pharmaceuticals or agrochemicals, where reagent purity is paramount for achieving high yields and minimizing purification steps.

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